N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties
Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” contains a pyrazole ring, which is a common feature in many bioactive molecules . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . Therefore, the targets of this compound could potentially include various enzymes or receptors involved in these biological processes.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of biological activities exhibited by similar compounds, it could potentially be involved in a variety of cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and size can all influence how a compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor, it could potentially slow down or stop certain cellular processes. If it acts as an activator, it could enhance these processes .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, solubility, and ability to reach its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole core: This can be achieved through the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.
Introduction of the furan and thiophene groups: These heterocycles can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the heterocyclic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s heterocyclic components can be used in the design of organic semiconductors or conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- N-[2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to the presence of both furan and thiophene rings, which can provide distinct electronic and steric properties. This combination can enhance its potential interactions with biological targets and its utility in various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-16(12(2)20(3)19-11)17(21)18-10-13(14-6-4-8-22-14)15-7-5-9-23-15/h4-9,13H,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXKHCVNLUANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.